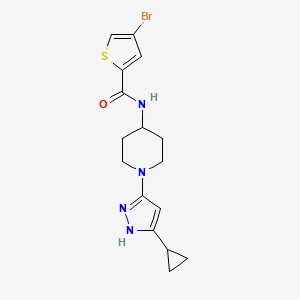
4-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . This compound may be used in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, 4-Bromo-1H-pyrazole may be used as a starting material in the synthesis of 1,4-bipyrazoles . The synthesis process may involve catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound is complex, with bromine atoms playing a crucial role. The bromine atoms have a moderate spatial structure to occupy the hydrophobic cavity of the P-loop pocket .Chemical Reactions Analysis
This compound, like other pyrazoles, can undergo various chemical reactions. For instance, it can participate in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical and Chemical Properties Analysis
This compound is slightly soluble in water . It has a molecular weight of 146.97 g/mol . The melting point is between 93°C to 96°C, and the boiling point is between 250°C to 260°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
The compound 4-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide is a part of a broader class of compounds that have been synthesized and studied for various applications in scientific research. For instance, studies have reported the synthesis and crystal structure determination of similar compounds. These studies involve meticulous characterization through techniques like IR spectra, NMR (both 1H and 13C), EA, and single-crystal X-ray diffraction, ensuring a comprehensive understanding of the compound’s structure and properties (Li et al., 2015).
Biological Activity
Some of these compounds have been examined for their biological activities, revealing promising fungicidal and antiviral properties. For instance, certain derivatives have demonstrated good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015). Furthermore, some synthesized compounds have shown notable insecticidal and fungicidal activities, indicating their potential in pest control and plant protection applications (Zhu et al., 2014).
Radiotracer Applications
Compounds with a similar structure have been synthesized for potential use as PET radiotracers, indicating their utility in neuroimaging and the study of specific receptors in the brain (Katoch-Rouse & Horti, 2003). Such applications are crucial for advancing our understanding of neurological disorders and developing new therapeutic approaches.
Computational and Theoretical Studies
Recent studies have also delved into the computational aspects of similar compounds, utilizing methodologies like DFT calculations to investigate their electronic structure and NMR data. These studies have not only provided insights into the electronic properties and chemical reactivity of these compounds but have also explored their nonlinear optical (NLO) properties, contributing to the field of material science (Kanwal et al., 2022).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with various proteins and enzymes .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in the biochemical processes within the cell .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, similar compounds have been reported to inhibit oxidative phosphorylation . .
Result of Action
Similar compounds have been reported to have neurotoxic potentials .
Propiedades
IUPAC Name |
4-bromo-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4OS/c17-11-7-14(23-9-11)16(22)18-12-3-5-21(6-4-12)15-8-13(19-20-15)10-1-2-10/h7-10,12H,1-6H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCULGGNOLYSTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
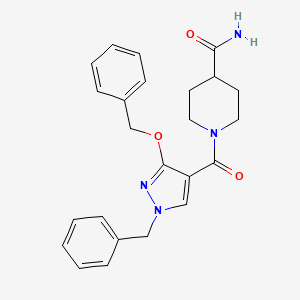
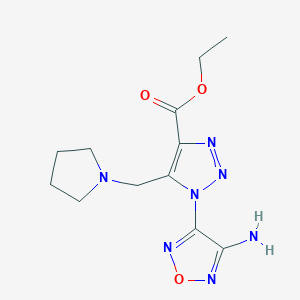

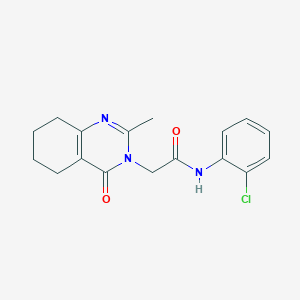
![2,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3015555.png)
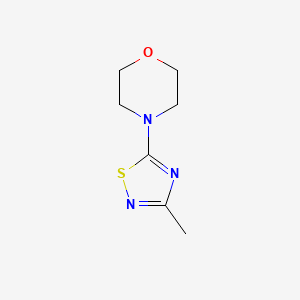
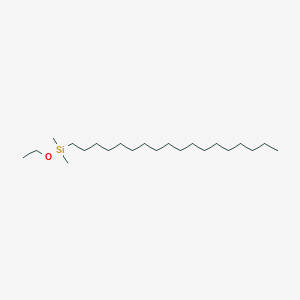
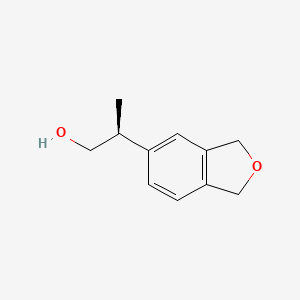
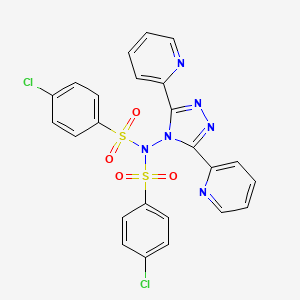

![1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride](/img/structure/B3015567.png)
![2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B3015568.png)
![Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3015570.png)

